molecular formula C18H18N2O3 B11987141 N'-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide CAS No. 303083-01-4

N'-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide

Cat. No.: B11987141
CAS No.: 303083-01-4
M. Wt: 310.3 g/mol
InChI Key: MMCARCGRRQSVMS-CPNJWEJPSA-N
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Description

N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a methoxybenzohydrazide structure

Preparation Methods

The synthesis of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-allyloxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:

  • N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide
  • N’-(4-(Allyloxy)benzylidene)-2-iodobenzohydrazide
  • N’-(4-(Allyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the benzylidene or hydrazide moieties. The uniqueness of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

303083-01-4

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-methoxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18N2O3/c1-3-12-23-17-8-4-14(5-9-17)13-19-20-18(21)15-6-10-16(22-2)11-7-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+

InChI Key

MMCARCGRRQSVMS-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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